2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester
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Overview
Description
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester is a chemical compound that belongs to the class of hydroxycinnamic acid esters This compound is characterized by the presence of a long octadecyl chain esterified to the carboxyl group of 3-(3,4-dihydroxyphenyl)-2-propenoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester typically involves the esterification of 3-(3,4-dihydroxyphenyl)-2-propenoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the saturated ester.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester involves its interaction with biological membranes and proteins. The long octadecyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant protection. Additionally, the ester linkage can be hydrolyzed by esterases, releasing the active 3-(3,4-dihydroxyphenyl)-2-propenoic acid.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, hexadecyl ester
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester
Uniqueness
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester is unique due to its long octadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction. This makes it particularly suitable for applications in drug delivery and cosmetic formulations where long-chain esters are preferred for their stability and emollient properties.
Properties
IUPAC Name |
octadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVZEPLDLPYECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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